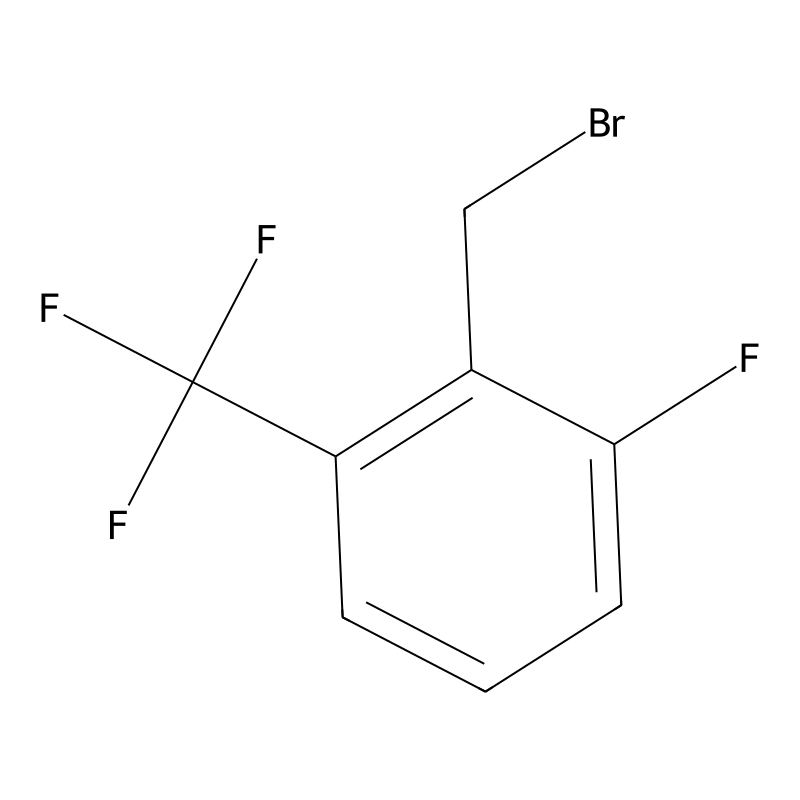

2-Fluoro-6-(trifluoromethyl)benzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-6-(trifluoromethyl)benzyl bromide is a chemical compound recognized for its utility as an intermediate in pharmaceutical and agrochemical synthesis. It is characterized by the presence of both fluorine and bromine atoms, contributing to its unique properties and reactivity. The compound is typically found as a colorless to light yellow crystalline solid, with a melting point that indicates stability under standard conditions .

As mentioned earlier, the specific mechanism of action for 2-Fluoro-6-(trifluoromethyl)benzyl bromide is not documented due to its role primarily as a synthetic intermediate.

- Halogenated compound: The bromo group raises concerns about potential skin and eye irritation upon contact. It is also advisable to avoid inhalation due to the possibility of respiratory tract irritation.

- Fluorinated compound: While the fluoro group itself might not be a major hazard, the overall stability of the molecule needs to be assessed to avoid unexpected reactions.

Synthesis and Characterization:

2-Fluoro-6-(trifluoromethyl)benzyl bromide is a synthetic chemical compound with the formula C₈H₅BrF₄. It is a white to light yellow powder or crystal with a boiling point of 42 °C and a melting point of 44 °C []. Several methods have been reported for its synthesis, often involving the reaction of starting materials containing the desired fluorinated and trifluoromethylated moieties.

Applications in Medicinal Chemistry:

This compound has been explored in medicinal chemistry research due to the presence of functional groups that can participate in various chemical reactions. The bromo group allows for further substitution with other functional groups, enabling the development of diverse chemical structures with potential biological activities []. Studies have shown its potential as a building block for the synthesis of novel bioactive molecules, including:

- Kinase inhibitors: These are drugs that target enzymes called kinases, which play a crucial role in various cellular processes. 2-Fluoro-6-(trifluoromethyl)benzyl bromide has been used to create compounds that inhibit specific kinases, potentially offering therapeutic benefits in cancer and other diseases [].

- Antimicrobial agents: Researchers have investigated the potential of this compound and its derivatives as antimicrobial agents due to their ability to interact with bacterial membranes.

Other Potential Applications:

Beyond medicinal chemistry, 2-Fluoro-6-(trifluoromethyl)benzyl bromide may find applications in other areas of scientific research, such as:

- Material science: The unique properties of the molecule, including its fluorinated and trifluoromethylated groups, could be beneficial for the development of new materials with specific functionalities.

- Organic chemistry: The compound can serve as a valuable reagent in various organic reactions due to its reactive bromo group, allowing researchers to introduce new functionalities into complex molecules.

While specific biological activity data for 2-fluoro-6-(trifluoromethyl)benzyl bromide is limited, compounds containing trifluoromethyl groups are often studied for their potential pharmacological properties. Fluorinated compounds generally exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. This compound may serve as a scaffold for developing biologically active molecules, particularly in medicinal chemistry .

The synthesis of 2-fluoro-6-(trifluoromethyl)benzyl bromide typically involves the reaction of 3-fluoro-2-methylbenzotrifluoride with a brominating agent such as bromine or N-bromosuccinimide. This method allows for selective introduction of the bromine atom at the desired position on the aromatic ring, achieving high yields with minimal steps . The process can be summarized as follows:

- Starting Material: 3-fluoro-2-methylbenzotrifluoride.

- Bromination: Reaction with a brominating agent.

- Product Formation: Isolation of 2-fluoro-6-(trifluoromethyl)benzyl bromide.

2-Fluoro-6-(trifluoromethyl)benzyl bromide finds applications primarily in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the production of various bioactive compounds. Additionally, it is utilized as a solvent and detergent in industrial applications due to its favorable chemical properties .

Interaction studies involving 2-fluoro-6-(trifluoromethyl)benzyl bromide focus on its reactivity with nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. The ability to replace the bromine atom with various functional groups opens avenues for studying structure-activity relationships in drug design and development .

Several compounds share structural similarities with 2-fluoro-6-(trifluoromethyl)benzyl bromide, particularly those containing fluorinated aromatic systems. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)benzyl chloride | Contains chlorine instead of bromine | More reactive towards nucleophiles due to chlorine's higher leaving group ability |

| 2-Fluoro-4-(trifluoromethyl)benzyl bromide | Different position of trifluoromethyl group | May exhibit different biological activity profiles |

| 3-Fluoro-2-methylbenzotrifluoride | Lacks benzyl halogen substitution | Used primarily as a precursor rather than an active intermediate |

This comparison illustrates that while these compounds share certain traits, each possesses distinct characteristics that influence their reactivity and applications in synthetic chemistry .

Laboratory-Scale Synthesis Routes

Diazotization-Bromination Sequence from 3-Amino-2-methylbenzotrifluoride

The diazotization-bromination sequence represents a fundamental approach for synthesizing 2-Fluoro-6-(trifluoromethyl)benzyl bromide through a two-step process involving amino precursors [1]. This methodology begins with 3-amino-2-methylbenzotrifluoride as the starting material, which undergoes diazotization followed by bromination to yield the target compound [2].

The diazotization process involves treating 3-amino-2-methylbenzotrifluoride with nitrous acid under acidic conditions [1]. The reaction proceeds through formation of a diazonium salt intermediate, which serves as the precursor for subsequent halogenation reactions [3]. Research has demonstrated that diazotization reactions require careful temperature control, typically maintained between 0 to 10 degrees Celsius to ensure stability of the diazonium intermediate [4].

The bromination step follows the classical Sandmeyer reaction pathway, where the diazonium salt is treated with copper bromide to facilitate halogen substitution [3]. Studies have shown that copper bromide catalysis in the presence of hydrobromic acid provides optimal yields for aromatic bromination reactions [3]. The reaction mechanism involves oxidation of copper(I) to copper(II), followed by electron transfer processes that enable bromine incorporation at the desired position [3].

Laboratory optimization studies have established specific conditions for this diazotization-bromination sequence [5]. The amino precursor is dissolved in hydrobromic acid at 50 degrees Celsius, followed by cooling to 10 degrees Celsius before sodium nitrite addition [5]. The diazotization reaction is maintained at controlled temperatures until completion, after which the mixture is treated with cuprous bromide and hydrobromic acid under reflux conditions [5].

Direct Bromination of 3-Fluoro-2-methylbenzotrifluoride

Direct bromination methodology offers an alternative synthetic route utilizing 3-fluoro-2-methylbenzotrifluoride as the starting material [1] [2]. This approach circumvents the need for amino precursors and provides a more straightforward pathway to the target benzyl bromide compound [6].

The direct bromination process employs molecular bromine or brominating reagents to achieve selective halogenation at the benzyl position [6]. Research has demonstrated that electrophilic bromination can be enhanced through the use of hypervalent iodine compounds, which activate molecular bromine toward aromatic substrates [6]. Studies utilizing 4-nitrophenyl-iodine(III) compounds with bromine have shown significant rate enhancements compared to conventional bromination methods [6].

Temperature control plays a critical role in direct bromination reactions [7]. Industrial guidelines recommend maintaining reaction zone temperatures between 20 to 70 degrees Celsius for optimal bromination selectivity [8]. Higher temperatures, specifically 30 to 60 degrees Celsius, have been identified as optimal for achieving high conversion rates while minimizing side product formation [8].

Catalyst systems for direct bromination have been extensively investigated [8]. Friedel-Crafts catalysts, particularly iron-based systems, demonstrate effectiveness at catalyst loadings of 0.2 to 1 percent by weight relative to the aromatic substrate [8]. Research has shown that catalyst concentrations of 0.3 to 0.5 percent provide optimal balance between reaction rate and selectivity [8].

Radical-Mediated Bromination Techniques

Radical-mediated bromination techniques represent advanced methodologies for synthesizing 2-Fluoro-6-(trifluoromethyl)benzyl bromide through controlled radical processes [9]. These approaches utilize photochemical or thermal initiation to generate bromine radicals that selectively react with benzylic positions [9].

Photochemical bromination systems have been developed using cinnamyl bromide as a precatalyst under visible light irradiation [9]. The mechanism involves triplet-state fragmentation of the precatalyst to generate bromine radicals in a controlled manner [9]. Research has demonstrated that this system operates with parts-per-million level photocatalyst loading, specifically using 4CzIPN as the photosensitizer [9].

The bromine radical catalysis mechanism proceeds through reversible addition-elimination processes at carbon-carbon pi-bonds [9]. Studies have shown that bromine radicals can add to vinyl groups to form transient radical species, which undergo ring-opening and subsequent cyclization reactions [9]. The regeneration of bromine radicals occurs through beta-elimination processes, enabling catalytic turnover [9].

Continuous flow photochemical systems have been developed for radical bromination processes [10] [11]. These systems utilize specialized reactor configurations with controlled irradiation to achieve high productivity rates [11]. Research has demonstrated space-time yields of 82 kilograms per liter per hour using optimized flow conditions [12].

Industrial Production Processes

Continuous Flow Reactor Optimization

Continuous flow reactor systems represent the state-of-the-art approach for industrial production of 2-Fluoro-6-(trifluoromethyl)benzyl bromide [10] [11]. These systems provide superior control over reaction parameters and enable scalable production with enhanced safety profiles [13].

Process development studies have focused on photochemical benzylic bromination using in-situ bromine generation [12]. The optimized system utilizes sodium bromate and hydrobromic acid as bromine sources, eliminating the need for handling molecular bromine [12]. Research has demonstrated that this approach achieves productivity rates of 228 grams per hour with space-time yields reaching 82.3 kilograms per liter per hour [12].

Flow reactor design considerations include reactor geometry, mixing efficiency, and heat transfer characteristics [13]. Studies have shown that microreactor channels provide exceptional heat and mass transfer, enabling precise temperature control during exothermic bromination reactions [13]. The small channel dimensions ensure uniform irradiation for photochemical processes, improving reaction selectivity compared to batch operations [13].

Process intensification through continuous flow technology has enabled significant scale-up achievements [11]. Research has documented a 14-fold scale-up from laboratory to pilot scale, achieving assay yields of 88 percent with residence times of 22 seconds [11]. The resulting productivity of 4.1 kilograms per hour demonstrates the commercial viability of continuous flow bromination processes [11].

Scalability Challenges in Halogenation Steps

Scalability challenges in halogenation processes primarily arise from heat management, mixing requirements, and safety considerations inherent to bromination reactions [7]. Industrial implementation requires comprehensive understanding of reaction kinetics and thermal behavior at production scales [7].

Heat generation during bromination reactions presents significant scaling challenges [7]. Direct halogenation reactions are typically highly exothermic, with hydrogen-chlorine reactions producing 75 percent of the heat generated by hydrogen combustion in oxygen [7]. Effective heat removal systems must be designed with excess cooling capacity to accommodate unexpected heat generation [7].

Mixing requirements become increasingly critical at larger scales [7]. Research has shown that inadequate mixing can result in non-homogeneous reaction zones, leading to hazardous accumulation of unreacted bromine [7]. Mechanical agitation or gas sparging systems are essential for maintaining prompt and complete mixing during bromination processes [7].

Process control systems for large-scale halogenation must monitor multiple parameters simultaneously [7]. Temperature monitoring throughout the reaction zone enables early detection of deviations that could indicate developing hazardous conditions [7]. Pressure monitoring provides sensitive indication of reaction rate changes and potential runaway conditions [7].

Reaction Condition Optimization

Solvent Systems for Bromine Activation

Solvent selection critically influences bromine activation and overall reaction performance in the synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl bromide [14] [15]. Research has demonstrated that solvent polarity and hydrogen bonding capacity significantly affect bromination rates and selectivity [14].

Acetonitrile-based solvent systems have shown exceptional performance for photochemical bromination reactions [16] [14]. Studies utilizing acetonitrile as the primary solvent with acetic acid as cosolvent achieved complete reaction conversion within 3 hours using 1.25 equivalents of N-bromosuccinimide [14]. The 1:1 mixture of acetonitrile and acetic acid provided optimal balance between reaction rate and product selectivity [14].

Alternative solvent combinations have been evaluated for bromination processes [16]. Research has shown that acetone can serve as an effective cosolvent with acetonitrile, avoiding precipitate formation within continuous flow reactors [16]. Binary solvent systems using toluene and water have been investigated, though these require multiple separation steps for optimal product recovery [16].

Non-polar solvent systems, particularly carbon tetrachloride, have demonstrated effectiveness for benzylic halogenation reactions [15]. These solvents provide optimal environments for radical-mediated bromination processes by minimizing polar interactions that could interfere with radical propagation steps [15].

Temperature and Catalytic Control

Temperature control represents a fundamental parameter for optimizing bromination reactions in the synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl bromide [7] [15]. Research has established specific temperature ranges that maximize reaction efficiency while maintaining selectivity [17].

Optimal temperature ranges for benzyl bromide synthesis have been determined through systematic studies [17]. Laboratory-scale bromination reactions typically operate between 45 to 55 degrees Celsius during bromine addition, followed by heating to 75 to 80 degrees Celsius for isothermal reaction periods of 5 hours [17]. These conditions provide optimal conversion rates while minimizing side product formation [17].

Catalytic systems for bromination reactions have been extensively optimized [18]. Indium chloride catalysis has shown particular effectiveness for continuous flow benzyl bromination processes [18]. Studies have demonstrated that catalyst loadings of 0.025 equivalents in acetonitrile achieve 88 percent conversion under optimized conditions [18].

Temperature monitoring and control systems are essential for maintaining optimal reaction conditions [7]. Research has shown that deviation from normal temperatures indicates non-homogeneous reaction zones or incomplete reaction progression [7]. Advanced process control systems utilize multiple temperature measurements throughout the reaction zone to ensure uniform conditions [7].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive